

Application Notes and Protocols: Molecular Docking of CL-385319 with Influenza Hemagglutinin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	CL-385319
Cat. No.:	B10847640

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

CL-385319 is an N-substituted piperidine compound that has demonstrated efficacy in inhibiting the infection of various influenza A virus subtypes, including the highly pathogenic H5N1 strain.^{[1][2]} Its mechanism of action involves interfering with the fusogenic function of the viral hemagglutinin (HA), a key protein in the viral entry process.^{[1][2][3]} By binding to the HA protein, **CL-385319** stabilizes its pre-fusion conformation, thereby preventing the conformational changes necessary for the fusion of the viral and endosomal membranes.^{[4][5]} This application note provides a detailed protocol for the in-silico analysis of the interaction between **CL-385319** and influenza hemagglutinin using molecular docking simulations.

Mechanism of Action

Influenza virus entry into host cells is mediated by the hemagglutinin protein, which is composed of two subunits, HA1 and HA2. The HA1 subunit is responsible for binding to sialic acid receptors on the host cell surface, while the HA2 subunit mediates the fusion of the viral and endosomal membranes. This fusion process is triggered by the low pH of the endosome, which induces a significant conformational rearrangement in the HA2 subunit.^[6]

CL-385319 is a viral entry inhibitor that specifically targets the HA protein.[1][2][7] Molecular docking and mutagenesis studies have revealed that **CL-385319** binds to a cavity in the stem region of the HA2 subunit.[1][2][4] This binding is characterized by an "induced fit" mechanism, where the binding pocket is formed upon the interaction between the compound and the protein.[4][5] The binding of **CL-385319** to this site stabilizes the neutral pH structure of hemagglutinin, effectively inhibiting the low pH-induced conformational changes required for membrane fusion.[4][5]

Quantitative Data Summary

The inhibitory activity of **CL-385319** and the impact of specific mutations on its efficacy have been quantified in several studies. The following table summarizes the key quantitative data.

Parameter	Virus/Pseudovirus	Value	Reference
IC50	Highly pathogenic H5N1 influenza A virus in MDCK cells	$27.03 \pm 2.54 \mu\text{M}$	[1][2][8]
CC50	In MDCK cells	$1.48 \pm 0.01 \text{ mM}$	[1][2][8]
IC50	Wild-type H5-pseudovirus	$1.50 \pm 0.13 \mu\text{M}$	[4]
IC50	M24A mutant H5-pseudovirus	$>100 \mu\text{M}$	[4]
IC50	F110S mutant H5-pseudovirus	$106.31 \pm 6.71 \mu\text{M}$	[4]
IC50	V48A mutant H5-pseudovirus	$>100 \mu\text{M}$	[4]

Experimental Protocols

Molecular Docking Protocol

This protocol outlines the general steps for performing a molecular docking study of **CL-385319** with influenza hemagglutinin using software such as AutoDock.

1. Preparation of the Receptor (Hemagglutinin):

- Obtain the 3D structure of the influenza hemagglutinin protein from the Protein Data Bank (PDB). For H5N1, a relevant PDB ID would be, for example, 2IBX.
- Remove water molecules and any heteroatoms not relevant to the study.
- Add polar hydrogen atoms to the protein structure.
- Assign charges to the atoms (e.g., Gasteiger charges).
- Save the prepared protein structure in the appropriate format (e.g., PDBQT for AutoDock).

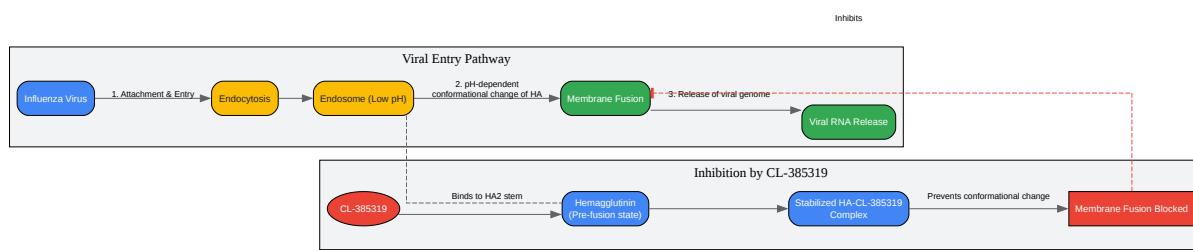
2. Preparation of the Ligand (**CL-385319**):

- Obtain the 3D structure of **CL-385319** from a chemical database such as PubChem.
- Perform energy minimization of the ligand structure using a suitable force field.
- Define the rotatable bonds in the ligand.
- Save the prepared ligand structure in the appropriate format (e.g., PDBQT for AutoDock).

3. Definition of the Binding Site (Grid Box):

- Identify the putative binding site of **CL-385319** on hemagglutinin. Based on existing research, this is a cavity in the HA2 stem region surrounded by residues such as M24 of HA1 and F110 and V48 of HA2.^{[1][4]}
- Define a grid box that encompasses this binding pocket. The size and center of the grid should be sufficient to allow the ligand to move and rotate freely within the binding site.

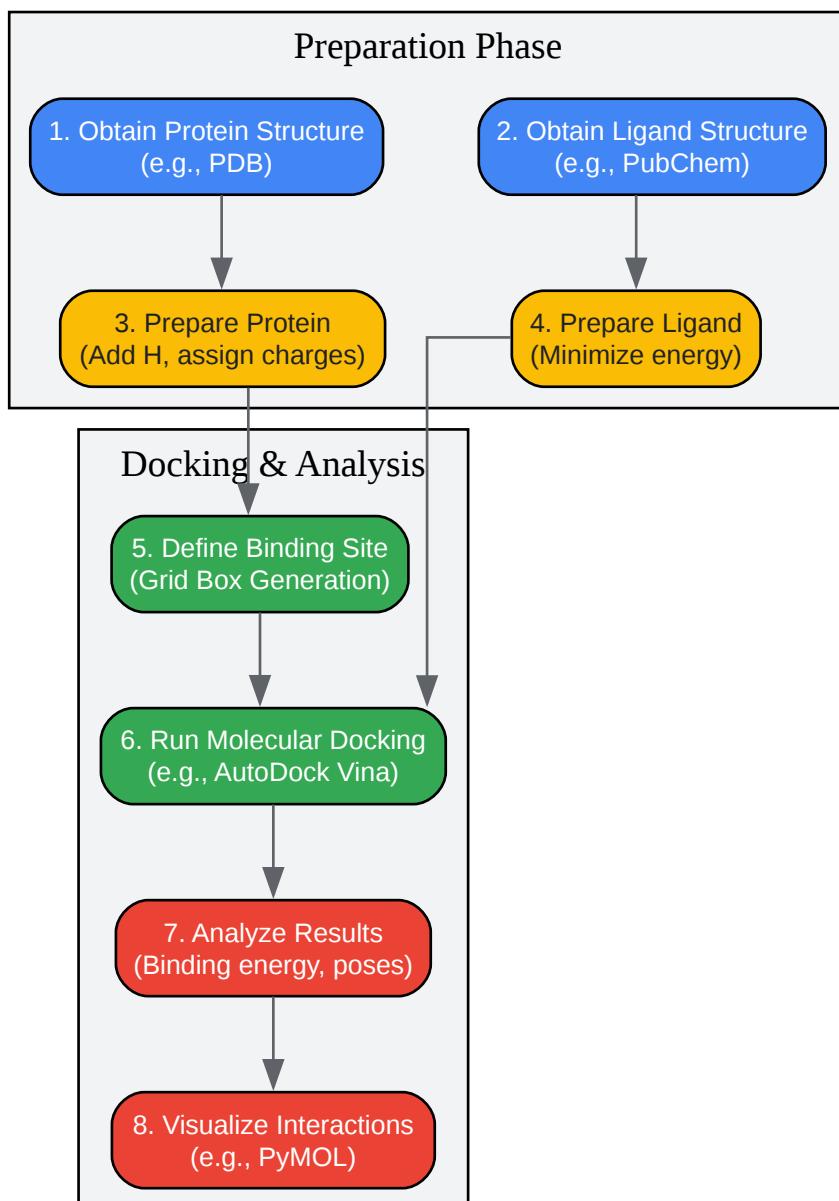
4. Molecular Docking Simulation:


- Use a docking program like AutoDock Vina.^[6]
- Set the prepared protein and ligand files as input.
- Configure the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search. A Lamarckian genetic algorithm is commonly used for this purpose.^[4]
- Run the docking simulation.

5. Analysis of Docking Results:

- Analyze the predicted binding poses of **CL-385319** in the hemagglutinin binding site.
- Evaluate the binding affinity based on the calculated binding energies (e.g., kcal/mol).
- Visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, using molecular visualization software (e.g., PyMOL, Chimera).

Visualizations


Signaling Pathway: Inhibition of Hemagglutinin-Mediated Membrane Fusion

[Click to download full resolution via product page](#)

Caption: Mechanism of **CL-385319** action on influenza virus entry.

Experimental Workflow: Molecular Docking Study

[Click to download full resolution via product page](#)

Caption: Workflow for molecular docking of **CL-385319** with hemagglutinin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. CL-385319 inhibits H5N1 avian influenza A virus infection by blocking viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influenza A Virus Entry Inhibitors Targeting the Hemagglutinin [mdpi.com]
- 4. An Induced Pocket for the Binding of Potent Fusion Inhibitor CL-385319 with H5N1 Influenza Virus Hemagglutinin | PLOS One [journals.plos.org]
- 5. An induced pocket for the binding of potent fusion inhibitor CL-385319 with H5N1 influenza virus hemagglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a novel inhibitor targeting influenza A virus group 2 hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HKU Scholars Hub: CL-385319 inhibits H5N1 avian influenza A virus infection by blocking viral entry [hub.hku.hk]
- To cite this document: BenchChem. [Application Notes and Protocols: Molecular Docking of CL-385319 with Influenza Hemagglutinin]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10847640#molecular-docking-studies-of-cl-385319-with-hemagglutinin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com